molecular formula C7H4Br2N2 B3233200 4,5-Dibromo-1H-indazole CAS No. 1351668-28-4

4,5-Dibromo-1H-indazole

Cat. No.: B3233200
CAS No.: 1351668-28-4
M. Wt: 275.93 g/mol
InChI Key: BIXHHZVOQFJKSH-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of bromine atoms at the 4 and 5 positions of the indazole ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Scientific Research Applications

Chemistry: 4,5-Dibromo-1H-indazole is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and inhibitors can be used to modulate these pathways for therapeutic purposes.

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Safety and Hazards

The safety information for 4,5-Dibromo-1H-indazole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing derivatives, including 4,5-Dibromo-1H-indazole, have been gaining considerable attention in the field of medicinal chemistry due to their diverse biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . This suggests a promising future direction for the research and development of this compound and similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromo-1H-indazole can be synthesized through various methods. One common approach involves the bromination of 1H-indazole. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4 and 5 positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

    Reduction Reactions: The compound can be reduced to form 4,5-dihydro-1H-indazole using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of various substituted indazoles.

    Reduction: Formation of 4,5-dihydro-1H-indazole.

    Oxidation: Formation of oxidized derivatives such as indazole oxides.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1H-indazole involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in various cellular processes. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, or reduction of inflammation, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    4-Bromo-1H-indazole: Similar structure but with only one bromine atom at the 4 position.

    5-Bromo-1H-indazole: Similar structure but with only one bromine atom at the 5 position.

    1H-indazole: The parent compound without any bromine substitution.

Uniqueness: 4,5-Dibromo-1H-indazole is unique due to the presence of two bromine atoms at specific positions on the indazole ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its mono-brominated or unsubstituted counterparts. The presence of two bromine atoms can enhance the compound’s ability to interact with molecular targets, potentially leading to improved efficacy in various applications.

Properties

IUPAC Name

4,5-dibromo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXHHZVOQFJKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312427
Record name 1H-Indazole, 4,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351668-28-4
Record name 1H-Indazole, 4,5-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351668-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 4,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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